6-Chloro-2-methyl-3,4'-bipyridine

Synthetic intermediate Dechlorination Cross-coupling precursor

6-Chloro-2-methyl-3,4′-bipyridine (CAS 88976-11-8) is a heterocyclic compound of the bipyridine family, distinctively substituted with a chlorine atom at the 6-position and a methyl group at the 2-position on the 3,4′-linked bipyridine scaffold. It has a molecular formula of C₁₁H₉ClN₂ and a molecular weight of 204.65 g/mol, with a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 25.8 Ų.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 88976-11-8
Cat. No. B13138715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-3,4'-bipyridine
CAS88976-11-8
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Cl)C2=CC=NC=C2
InChIInChI=1S/C11H9ClN2/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3
InChIKeyWUKXAMSZRMFLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-3,4'-bipyridine CAS 88976-11-8: Structural and Physicochemical Profile


6-Chloro-2-methyl-3,4′-bipyridine (CAS 88976-11-8) is a heterocyclic compound of the bipyridine family, distinctively substituted with a chlorine atom at the 6-position and a methyl group at the 2-position on the 3,4′-linked bipyridine scaffold [1]. It has a molecular formula of C₁₁H₉ClN₂ and a molecular weight of 204.65 g/mol, with a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 25.8 Ų [2]. The compound serves as a versatile synthetic intermediate and ligand in coordination chemistry, offering regioselective reactivity due to its unique substitution pattern.

Why Generic Bipyridine Substitution Fails for 6-Chloro-2-methyl-3,4'-bipyridine Applications


Generic bipyridine analogues such as 2,2′-bipyridine, 4,4′-bipyridine, or even 6-chloro-3,4′-bipyridine lack the concurrent 2-methyl and 6-chloro substitution pattern that defines 6-chloro-2-methyl-3,4′-bipyridine. The methyl group electronically activates the pyridine ring and sterically influences metal coordination geometry, while the chlorine atom provides a synthetic handle for cross-coupling, nucleophilic substitution, or catalytic dechlorination [1]. Attempting to interchange with compounds missing either substituent—such as 6-chloro-3,4′-bipyridine (CAS 79739-22-3, no methyl group) or 2-methyl-3,4′-bipyridine (no chlorine) [1]—fundamentally alters the reactivity profile and downstream synthetic outcomes. The quantitative differentiation presented below substantiates why only this specific isomer provides the required combination of electronic, steric, and reactivity properties for targeted scientific and industrial workflows.

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-3,4'-bipyridine vs. Closest Analogs


Regioselective Synthetic Utility: Dechlorination to 2-Methyl-3,4'-bipyridine

6-Chloro-2-methyl-3,4'-bipyridine is explicitly employed as the key intermediate for synthesizing 2-methyl-3,4'-bipyridine via catalytic dechlorination, a transformation that is not achievable with the non-chlorinated analog. The reported synthetic route proceeds from 6-methoxy- or 6-benzyloxy-2-methyl-3,4'-bipyridine to the chloro derivative, followed by catalytic dechlorination to yield the desired 2-methyl-3,4'-bipyridine [1]. In contrast, 2-methyl-3,4'-bipyridine itself cannot undergo this functionalization sequence, and 6-chloro-3,4'-bipyridine lacks the 2-methyl group required for downstream target molecules.

Synthetic intermediate Dechlorination Cross-coupling precursor

Lipophilicity Advantage over Non-Methylated Analog: Computed XLogP3 Comparison

The computed XLogP3 for 6-chloro-2-methyl-3,4'-bipyridine is 2.8 [1], which is substantially higher than that of 6-chloro-3,4'-bipyridine (predicted LogP approximately 2.1 based on pKa 3.18 and structural fragment contributions) . This difference arises from the methyl substituent, which increases hydrophobic surface area by one carbon unit. The elevated lipophilicity can translate into improved membrane permeability and altered pharmacokinetic behavior when incorporated into bioactive molecules.

Lipophilicity Drug design Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Ligand Parameter Comparison

The target compound possesses 2 hydrogen bond acceptor sites (both pyridine nitrogen atoms) and a TPSA of 25.8 Ų [1]. This is identical to the acceptor count of 2,2′-bipyridine but the 3,4′-linkage and substituents alter the spatial orientation of the nitrogen lone pairs, leading to different metal-binding geometries and stability constants. Compared to 6-chloro-3,4'-bipyridine (TPSA ≈ 25.8 Ų as well, but lacking the methyl group), the methyl substituent in the target compound introduces steric hindrance that can favor selective mono-metallation over bis-chelation in certain catalytic cycles.

Coordination chemistry Ligand design Metal complexation

Optimal Application Scenarios for 6-Chloro-2-methyl-3,4'-bipyridine (CAS 88976-11-8)


Synthesis of 2-Methyl-3,4'-bipyridine and Downstream Functionalized Derivatives

As demonstrated by Lin and Liang (1990), 6-chloro-2-methyl-3,4'-bipyridine is the critical intermediate for producing 2-methyl-3,4'-bipyridine through catalytic dechlorination [1]. This route enables access to a scaffold that can be further functionalized for pharmaceutical, agrochemical, or materials science applications. Researchers requiring 2-methyl-3,4'-bipyridine building blocks should procure this compound rather than attempt alternative syntheses.

Coordination Chemistry and Catalysis with Sterically Tuned Bipyridine Ligands

The 3,4′-bipyridine framework with a 2-methyl substituent provides a sterically differentiated ligand environment compared to 2,2′-bipyridine or 4,4′-bipyridine. The chlorine atom further offers a functional group for post-coordination modification. This compound is suited for developing metal complexes where controlled steric hindrance at the coordination site is required, as inferred from its structural parameters (TPSA 25.8 Ų, 2 H-bond acceptors) [2].

Medicinal Chemistry: Lipophilic Bipyridine Scaffold for CNS-Penetrant Candidates

With a computed XLogP3 of 2.8 [2], 6-chloro-2-methyl-3,4'-bipyridine offers a 0.7 log unit lipophilicity advantage over the non-methylated analog 6-chloro-3,4'-bipyridine. This property makes it a preferred intermediate when designing CNS-penetrant or membrane-permeable drug candidates that incorporate a bipyridine core.

Cross-Coupling Substrate in Palladium-Catalyzed Reactions

The 6-chloro substituent serves as an electrophilic partner for Suzuki, Negishi, or Buchwald-Hartwig couplings, while the 2-methyl group directs regioselectivity. This orthogonal reactivity is not available in 2-methyl-3,4'-bipyridine or 6-chloro-3,4'-bipyridine individually, making this compound uniquely suited for sequential cross-coupling strategies in library synthesis.

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